9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Overview
Description
“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a heterocyclic organic compound . It has been shown to have hypoglycemic effects in rats and mice, as well as an antidiabetic effect in rabbits .
Molecular Structure Analysis
The molecular formula of “9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is C9H10N2O . The structure includes a pyrido[1,2-a]pyrimidin-2-one ring with a methyl group attached to the 9-position .Physical And Chemical Properties Analysis
“9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one” is a solid at 20 degrees Celsius . It has a molecular weight of 162.19 g/mol . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 225.0 to 234.0 °C .Scientific Research Applications
Pharmacological Research
- 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives have been explored for their potential in treating cognitive disorders. A notable compound, PF-04447943, was identified as a selective brain penetrant PDE9A inhibitor, showing promising results in procognitive activity and synaptic stabilization in rodent models. This compound has proceeded to clinical trials, highlighting its potential therapeutic significance (Verhoest et al., 2012).
Chemical Analysis Techniques
- High-performance liquid chromatography with fluorescence detection has been employed for quantitating derivatives of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in human plasma, emphasizing its relevance in pharmacokinetics and drug monitoring (Cheng et al., 1987).
Molecular Reactivity Studies
- The molecule's reactivity has been a subject of study, demonstrating that alkylation occurs at the oxygen atom while electrophilic substitution mainly occurs at position 8. This understanding is crucial for the synthesis and modification of related compounds (Smirnov et al., 1992).
Structural and Spectral Analysis
- The crystal structure and interaction of certain derivatives with DNA have been explored, providing insights into the molecular characteristics and potential biological interactions. These studies are fundamental for understanding the compound's role in biological systems (Zhang et al., 2013).
Synthesis of Derivatives
- Various synthetic pathways have been developed for derivatives of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. These methods are crucial for producing compounds with potential pharmacological applications, such as anti-asthma agents and HIV-1 integrase inhibitors (Sano et al., 1995; Kinzel et al., 2007).
Potential in Antiallergic Agents
- Investigations into antiallergic properties have led to the synthesis of 9-hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones, showing promising results in preclinical models. This research indicates the molecule's versatility in drug development (Hermecz et al., 1982).
Gastroprotective Activity
- Some 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated gastroprotective effects, suggesting their potential use in protecting against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
properties
IUPAC Name |
9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVULYKIYNGGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318421 | |
Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
CAS RN |
61751-44-8 | |
Record name | 61751-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR4AH9VD7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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